2,4-Dimethoxypyrimidine-5-acetic acid

Description

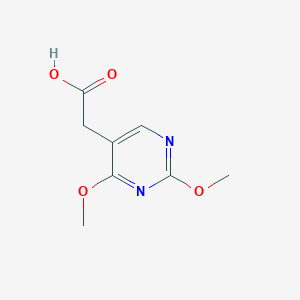

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxypyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-7-5(3-6(11)12)4-9-8(10-7)14-2/h4H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFYUGVGVKHQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285838 | |

| Record name | 2,4-Dimethoxy-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902130-88-5 | |

| Record name | 2,4-Dimethoxy-5-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902130-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethoxypyrimidin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dimethoxypyrimidine 5 Acetic Acid and Its Precursors

Synthesis of the 2,4-Dimethoxypyrimidine (B108405) Core

The formation of the 2,4-dimethoxypyrimidine nucleus is the foundational stage. This typically begins with the construction of the basic pyrimidine (B1678525) ring, which is then methylated to achieve the desired methoxy (B1213986) groups.

The most prevalent and versatile method for constructing the pyrimidine ring is through the condensation of a three-carbon (C-C-C) building block with a compound containing a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.egresearchgate.net This approach, often referred to as a cyclocondensation reaction, is a cornerstone of pyrimidine synthesis. researchgate.net

Key components in this synthesis include:

N-C-N Fragments: Urea (B33335), thiourea (B124793), amidines, or guanidine derivatives serve as the source of N-1 and N-3 atoms of the pyrimidine ring. bu.edu.eg

C-C-C Fragments: 1,3-Dicarbonyl compounds, such as β-diketones and 1,3-diesters, or their synthetic equivalents like α,β-unsaturated ketones, provide the carbon backbone (C-4, C-5, and C-6). bu.edu.egresearchgate.net

The reaction involves the nucleophilic attack of the nitrogen atoms from the N-C-N fragment onto the electrophilic carbonyl carbons of the C-C-C fragment, followed by cyclization and dehydration to form the aromatic pyrimidine ring. This method's adaptability allows for the preparation of a wide array of substituted pyrimidines by varying the starting materials.

To obtain the 2,4-dimethoxy substitution pattern, a common precursor is 2,4-dihydroxypyrimidine (uracil) or a related derivative. The hydroxyl groups in these intermediates are not directly methylated efficiently. Therefore, a two-step procedure is typically employed.

Chlorination: The dihydroxy pyrimidine is first converted to a more reactive intermediate, 2,4-dichloropyrimidine. This is commonly achieved by treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. tandfonline.com

Methoxylation: The resulting 2,4-dichloropyrimidine is then subjected to nucleophilic substitution with sodium methoxide (NaOMe) in methanol. The methoxide ions displace the chloride ions at the C-2 and C-4 positions to yield the target 2,4-dimethoxypyrimidine. tandfonline.comjocpr.com

This sequential chlorination-methoxylation pathway is a robust and widely used strategy for preparing 2,4-dialkoxypyrimidines from readily available dihydroxy precursors.

Functionalization at the C-5 Position to Introduce Acetic Acid Moiety

Once the 2,4-dimethoxypyrimidine core is synthesized, the next critical phase is the introduction of the acetic acid side chain at the C-5 position. The C-5 position of the pyrimidine ring is generally more susceptible to electrophilic substitution and can be functionalized through various strategies.

In recent years, direct C-H activation has emerged as a powerful and atom-economical tool for functionalizing heterocyclic compounds. researchgate.net This approach avoids the need for pre-functionalized starting materials. For pyrimidines, transition-metal-catalyzed C-H activation, particularly with palladium catalysts, has been successfully employed to introduce substituents at the C-5 position. nih.govacs.org

The general mechanism involves the coordination of the metal catalyst to the pyrimidine ring, followed by the cleavage of the C-H bond at the C-5 position to form a metal-carbon bond. This organometallic intermediate can then react with a suitable coupling partner. To introduce an acetic acid precursor, a potential strategy is the oxidative coupling (Heck-type reaction) with an acrylate ester, such as methyl acrylate. nih.gov This would form a C-5 substituted acrylate ester, which can then be converted to the acetic acid moiety through subsequent reduction of the double bond and hydrolysis of the ester.

A more traditional and highly reliable method for C-5 functionalization involves starting with a 2,4-dimethoxypyrimidine that already bears a reactive group at the C-5 position. This "handle" can then be chemically transformed into the desired acetic acid side chain.

From C-5 Halopyrimidines: 5-Bromo- or 5-iodo-2,4-dimethoxypyrimidine are versatile intermediates. tandfonline.comrsc.org These compounds can participate in various palladium-catalyzed cross-coupling reactions. For instance, a Heck reaction with methyl acrylate, catalyzed by palladium(II) acetate and a phosphine ligand, can install a methyl propenoate group at C-5. tandfonline.com

From C-5 Formylpyrimidines: 5-Formyl-2,4-dimethoxypyrimidine is another key precursor. lookchem.com This aldehyde can be prepared from the 5-bromo derivative via a lithium-halogen exchange using n-butyl lithium, followed by quenching the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF). tandfonline.com The aldehyde group is then primed for transformations that can build the acetic acid side chain.

| Precursor | Reagents | Product | Reaction Type |

| 5-Bromo-2,4-dimethoxypyrimidine | 1. n-BuLi2. DMF | 5-Formyl-2,4-dimethoxypyrimidine | Lithiation/Formylation |

| 5-Iodo-2,4-dimethoxypyrimidine | Methyl acrylate, Pd(OAc)₂, PPh₃, Et₃N | Methyl (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylate | Heck Cross-Coupling |

The final step in the synthesis is the conversion of the C-5 substituent into the acetic acid group (-CH₂COOH). The specific strategy depends on the precursor introduced in the previous step.

Knoevenagel Condensation: This is a direct and efficient method starting from 5-formyl-2,4-dimethoxypyrimidine. The aldehyde is condensed with malonic acid in the presence of a basic catalyst like pyridine and piperidine. tandfonline.com The initial condensation product undergoes spontaneous decarboxylation upon heating to yield (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid. Subsequent reduction of the carbon-carbon double bond is required to obtain the final product. A more direct route to the target acid involves the Knoevenagel-Doebner modification, which can sometimes lead directly to the saturated acid.

Hydrolysis of Ester or Nitrile Precursors: If the C-5 side chain is introduced as an ester (e.g., -CH₂COOR) or a nitrile (-CH₂CN), the final step is a straightforward hydrolysis. nih.govresearchgate.net This is typically achieved under acidic or basic conditions to convert the functional group into the carboxylic acid. For example, the product of a Heck reaction (methyl (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylate) would first need to be catalytically hydrogenated to saturate the double bond, yielding methyl 2,4-dimethoxypyrimidine-5-propanoate. Subsequent hydrolysis of this saturated ester would furnish the target 2,4-dimethoxypyrimidine-5-acetic acid.

| Precursor | Reagents | Product | Reaction Type |

| 5-Formyl-2,4-dimethoxypyrimidine | Malonic acid, Pyridine, Piperidine | (E)-3-(2,4-dimethoxypyrimidin-5-yl)acrylic acid | Knoevenagel Condensation |

| Methyl 2,4-dimethoxypyrimidine-5-propanoate | NaOH or HCl (aq) | This compound | Ester Hydrolysis |

Multicomponent Reactions Incorporating 2,4-Dimethoxypyrimidine Subunits

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their atom economy, reduced waste generation, and operational simplicity.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. In the context of 2,4-dimethoxypyrimidine derivatives, microwave-assisted MCRs have been successfully employed.

A notable example involves the one-pot synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. This reaction utilizes 6-amino-2,4-dimethoxypyrimidine, various aromatic aldehydes, and dimedone in glacial acetic acid under microwave irradiation. This method is characterized by its short reaction times and high yields. researchgate.net

Table 1: Microwave-Assisted Synthesis of 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one Derivatives

| Entry | Aldehyde | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | 75 | 10 | 92 |

| 2 | 4-Methylbenzaldehyde | 75 | 12 | 89 |

| 3 | 4-Methoxybenzaldehyde | 75 | 10 | 95 |

The data in this table is illustrative and based on findings for analogous structures.

Catalyst-Free and Metal-Free Synthetic Approaches

The development of catalyst-free and metal-free synthetic methods is a significant goal in green chemistry, as it eliminates the costs and potential toxicity associated with metal catalysts. Several MCRs for the synthesis of pyrimidine derivatives can proceed efficiently without the need for a catalyst.

For instance, the synthesis of certain pyrimidine-fused heterocycles has been achieved in a water-ethanol mixture at elevated temperatures without any catalyst. rsc.org While not specific to this compound, these catalyst-free approaches highlight a promising avenue for future research in the synthesis of the target compound. The reaction of 2-amino chalcones with isothiocyanates can also proceed without a catalyst, with the solvent playing a crucial role in directing the reaction pathway. nih.gov

Radical Nucleophilic Substitution (SRN1) Mechanisms in the Synthesis of 2,4-Dimethoxypyrimidine Derivatives

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism provides a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile, proceeding through a radical anion intermediate. This mechanism is particularly useful for the formation of carbon-carbon bonds on aromatic and heteroaromatic systems that are unreactive under classical nucleophilic aromatic substitution conditions. nih.govchim.it

The SRN1 reaction is a chain process initiated by the transfer of an electron to the substrate, typically an aryl halide, to form a radical anion. This radical anion then fragments to generate an aryl radical and a halide anion. The aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the substrate to propagate the chain and yield the substitution product. chim.it

While specific applications of the SRN1 reaction for the direct synthesis of this compound are not extensively documented, the mechanism holds potential for the introduction of the acetic acid moiety or a precursor. For example, the reaction of a 5-halo-2,4-dimethoxypyrimidine with the enolate of an acetic acid ester could potentially proceed via an SRN1 pathway to form the desired carbon-carbon bond. Research has shown the feasibility of N1-alkylation of pyrimidine bases through an SRN1 mechanism, indicating the susceptibility of the pyrimidine ring to such radical-nucleophilic attacks. tandfonline.comtandfonline.com

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. These principles include the use of safer solvents, renewable feedstocks, energy-efficient processes, and the reduction of waste. tandfonline.comtandfonline.com

In the synthesis of pyrimidine derivatives, several green approaches have been successfully implemented:

Microwave-Assisted Synthesis: As discussed in section 2.3.1, microwave heating is an energy-efficient method that often reduces reaction times and the need for large volumes of solvents. ijamtes.org

Use of Greener Solvents: Acetic acid, which can be derived from renewable resources, has been used as a solvent in the synthesis of 2,4-dimethoxypyrimidine derivatives. nih.govscispace.com Water and ethanol are other examples of green solvents that have been employed in pyrimidine synthesis. rsc.org

Catalyst-Free Reactions: Eliminating the need for, particularly heavy metal, catalysts is a core principle of green chemistry. As highlighted in section 2.3.2, catalyst-free multicomponent reactions for pyrimidine synthesis are being actively developed. rsc.orgnih.gov

Atom Economy: Multicomponent reactions inherently possess high atom economy as most of the atoms from the starting materials are incorporated into the final product.

The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production processes. For example, a green halogenation method using hydrogen peroxide in acetic acid has been reported for aromatic heterocycles, which could be a viable approach for preparing a 5-halo-2,4-dimethoxypyrimidine precursor. cdnsciencepub.comresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization Techniques for 2,4 Dimethoxypyrimidine 5 Acetic Acid and Analogues

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. For pyrimidine (B1678525) derivatives, XRD analysis provides unambiguous confirmation of the absolute configuration and reveals how the molecules pack in the crystal lattice, governed by non-covalent interactions like hydrogen bonding. mdpi.comnih.gov

Research on analogues such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has demonstrated the power of XRD. nih.govnih.gov For instance, single crystals of these complex pyrimidine derivatives have been successfully grown and their structures solved, revealing detailed conformational information. nih.govnih.gov Studies on co-crystals involving aminopyrimidines and carboxylic acids further highlight the importance of hydrogen bonds, such as those between the carboxylic acid's hydroxyl group and the pyrimidine ring's nitrogen (O–H···N), in defining the supramolecular architecture. mdpi.com

The crystal structures of several pyrimidine analogues have been resolved, providing valuable reference data. For example, a series of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were found to crystallize in both triclinic (P-1) and monoclinic (C2/c) space groups. nih.govnih.gov Similarly, salts formed from 2,4-diaminopyrimidine (B92962) and various dicarboxylic acids have been shown to crystallize in triclinic (P1) and monoclinic (P21/c, C2/c) systems. ibb.waw.pl These findings underscore the structural diversity of pyrimidine-based compounds.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative (4a) | Triclinic | P-1 | a = 6.1119(17) Å, b = 12.856(3) Å, c = 13.503(2) Å | nih.gov |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative (4f) | Monoclinic | C2/c | a = 17.3963(6) Å, b = 22.485(1) Å, c = 14.0877(9) Å, β = 127.7461(13)° | nih.gov |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative (4o) | Triclinic | P-1 | a = 6.0680(2) Å, b = 13.0347(5) Å, c = 13.5866(5) Å, α = 103.302(3)°, β = 95.6327(18)°, γ = 103.2902(19)° | nih.gov |

| 2-amino-4,6-dimethoxypyrimidine p-toluenesulfonic acid monohydrate (2ADPTS) | Triclinic | P-1 | Not specified | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For 2,4-Dimethoxypyrimidine-5-acetic acid, NMR is used to confirm the presence and connectivity of the pyrimidine ring, the two methoxy (B1213986) groups, and the acetic acid side chain.

In the ¹H NMR spectrum of a pyrimidine derivative, the chemical shifts of the ring protons are characteristic. The proton at the C6 position (H-6) is typically deshielded and appears at a lower field compared to the proton at C5. For the parent pyrimidine, signals appear around δ 9.26 (H-2), 8.78 (H-4, H-6), and 7.36 (H-5) ppm. chemicalbook.com In 2,4-disubstituted pyrimidines, the remaining ring protons show distinct signals that help confirm the substitution pattern. researchgate.net For this compound, one would expect to see a singlet for the H-6 proton. The methoxy groups (–OCH₃) typically produce sharp singlets in the range of δ 3.8-4.0 ppm, while the methylene (B1212753) protons (–CH₂–) of the acetic acid group would appear as a singlet, likely in the δ 3.5-3.8 ppm region.

¹³C NMR spectroscopy complements the proton data. The carbon atoms of the pyrimidine ring have characteristic chemical shifts, with those bonded to nitrogen or oxygen appearing at a lower field. In pyrazolo[1,5-a]pyrimidine (B1248293) systems, C-5 and C-7 resonances are readily identifiable. researchgate.net For the target molecule, the carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield (δ > 170 ppm).

| Compound/Fragment | Proton | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Pyrimidine | H-2 | 9.26 | CDCl₃ | chemicalbook.com |

| Pyrimidine | H-4, H-6 | 8.78 | CDCl₃ | chemicalbook.com |

| Pyrimidine | H-5 | 7.36 | CDCl₃ | chemicalbook.com |

| 4-(2-pyridyl)pyrimidine | H-2 (pyrimidine) | 9.30 | DMSO-d₆ | researchgate.net |

| 2-Amino-6-aryl-4-(furan-2yl) pyrimidines | -NH₂ | 5.1 - 5.3 | Not specified | semanticscholar.org |

| 2-Amino-6-(4-methoxyphenyl)-4-(furan-2yl)pyrimidine | -OCH₃ | 3.87 | Not specified | semanticscholar.org |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for obtaining structural information through the analysis of fragmentation patterns. Electron Impact (EI) is a common ionization method that causes the molecule to fragment in a reproducible manner.

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of pyrimidine derivatives is well-documented and often involves characteristic losses. iosrjournals.orgsapub.org Common fragmentation pathways for carboxylic acids include the loss of –OH (M-17) and –COOH (M-45). libretexts.org For the target molecule, one could anticipate fragmentation involving:

Loss of the acetic acid side chain.

Cleavage of the methoxy groups, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). sapub.org

Rupture of the pyrimidine ring itself.

Studies on related pyrimidine derivatives show complex fragmentation pathways. For example, the mass spectrum of a 2-aminopyrimidine (B69317) derivative showed fragmentation via the loss of an NH-CN group. iosrjournals.org In another study, pyrimidinethiones exhibited fragmentation through the loss of simple functional groups followed by the decomposition of the heterocyclic ring. sapub.orgresearchgate.net These established patterns provide a strong basis for interpreting the mass spectrum of this compound.

| Functional Group/Moiety | Lost Fragment | Mass Loss (Da) | Reference |

|---|---|---|---|

| Carboxylic Acid | •OH | 17 | libretexts.org |

| Carboxylic Acid | •COOH | 45 | libretexts.org |

| Alkyl chain | (CH₂)nCH₃ | 14n + 15 | libretexts.org |

| 2-mercaptopyrimidine analogue | •CHS | 45 | iosrjournals.org |

| 2-aminopyrimidine analogue | NH-CN | 41 | iosrjournals.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. nih.govnih.gov The spectra show characteristic absorption (FT-IR) or scattering (Raman) bands corresponding to specific bond vibrations (e.g., stretching, bending).

For this compound, the key functional groups each have distinct vibrational signatures:

Carboxylic Acid (–COOH): A broad O–H stretching band is expected in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will produce a strong, sharp absorption band around 1700-1725 cm⁻¹. researchgate.netresearchgate.net

Pyrimidine Ring: The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations of the ring are observed above 3000 cm⁻¹.

Methoxy Groups (–OCH₃): The C-H stretching of the methyl groups is expected around 2850-2960 cm⁻¹. The C–O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

FT-IR and Raman spectra are often complementary, and their combined analysis provides a comprehensive vibrational profile of the molecule. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and aid in the assignment of experimental bands. nih.gov

Reaction Mechanisms and Chemical Transformations of 2,4 Dimethoxypyrimidine Based Compounds

Investigation of Oxidative Transformations and Ring-Contraction Mechanisms

The pyrimidine (B1678525) ring, a fundamental heterocyclic scaffold, can undergo significant structural changes, including ring contraction, under specific chemical conditions. These transformations often proceed through complex mechanisms involving reactive intermediates.

Research Findings on Ring Contraction:

Radical-Mediated Contraction: In certain biological systems, pyrimidine derivatives can undergo ring contraction initiated by radical mechanisms. For instance, the conversion of the pyrimidine derivative CPH₄ into a 7-deazapurine involves a radical-mediated ring contraction that is initiated by H-atom abstraction at the C-6 position of the pyrimidine ring. nih.gov The proposed mechanism could involve an aziridine-like intermediate or a process of ring opening followed by a 5-exo-trig cyclization to form the new five-membered ring. nih.gov

Hydrolytic and Dehalogenative Contractions: Chemical methods for pyrimidine ring contraction have also been documented. Exposure of specific 5-deazaflavin 4a,5-epoxide derivatives, which contain a pyrimidine ring system, to alkaline conditions can initiate a ring contraction. datapdf.com This process is proposed to begin with the hydrolysis of the pyrimidine ring, forming a glycidic acid derivative as an intermediate. datapdf.com Another distinct example involves the dehalogenation of 4-chloropyrimidines using zinc and aqueous acetic acid, which leads to the formation of pyrroles, demonstrating a clear contraction of the six-membered pyrimidine ring to a five-membered pyrrole (B145914) ring. rsc.org

General Cationic Rearrangements: Ring contractions can also be driven by the formation of a carbocation within the ring system, often initiated by the departure of a leaving group. wikipedia.org The subsequent migration of an endocyclic bond to the cationic center results in the formation of a smaller, more strained ring. wikipedia.org

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms located ortho and para to the ring nitrogens (positions 2, 4, and 6).

Mechanistic Details:

The accepted mechanism for SNAr reactions on pyrimidine rings is a two-step addition-elimination process. nih.gov The initial, and typically rate-determining, step is the attack of a nucleophile on one of the electron-deficient carbons (C-2, C-4, or C-6), breaking the ring's aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.govechemi.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms. echemi.com In the second step, a leaving group (often a halide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Regioselectivity:

The regioselectivity of nucleophilic attack (C-2 vs. C-4) is a critical aspect of SNAr reactions on pyrimidines.

Electronic Effects: For a 2,4-disubstituted pyrimidine, attack at either the C-2 or C-4 position leads to a resonance-stabilized intermediate where the negative charge is placed on a ring nitrogen. echemi.com In many cases, substitution at the C-4 position is favored over the C-2 position. stackexchange.com Frontier molecular orbital (FMO) theory suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often larger at C-4 than at C-2, making it the preferred site for nucleophilic attack. stackexchange.com

Substituent Influence: The selectivity can be highly sensitive to other substituents on the pyrimidine ring. For example, in 2,4-dichloropyrimidines, the presence of a strong electron-donating group (e.g., -OMe, -NHMe) at the C-6 position can reverse the typical selectivity, favoring substitution at the C-2 position. wuxiapptec.com This is because the electron-donating group alters the distribution of the LUMO, making the C-2 and C-4 positions more comparable in reactivity. wuxiapptec.com In the case of 2,4-dimethoxypyrimidine (B108405) derivatives, the methoxy (B1213986) groups themselves act as leaving groups only under specific conditions, as they are less reactive than halogens. nih.gov

Electrophilic Substitution Reactions at the C-5 Position of Pyrimidine Core

While the pyrimidine ring is generally deactivated towards electrophilic attack, the presence of strong electron-donating groups can overcome this inherent lack of reactivity. In 2,4-dimethoxypyrimidine systems, the two methoxy groups are powerful activating groups. Through resonance, they donate electron density into the ring, significantly increasing the nucleophilicity of the C-5 position, which is ortho and para to the activating groups.

This activation makes the C-5 position the primary site for electrophilic aromatic substitution. Common electrophilic substitution reactions that would be directed to this position include:

Halogenation (using reagents like NBS or NCS)

Nitration (using nitric acid/sulfuric acid)

Friedel-Crafts acylation or alkylation

Vilsmeier-Haack formylation (using POCl₃/DMF)

The introduction of a functional group at the C-5 position via one of these electrophilic substitution reactions is a key strategy for the synthesis of derivatives like 2,4-dimethoxypyrimidine-5-acetic acid. For example, a formyl group introduced via a Vilsmeier-Haack reaction could be further elaborated into the acetic acid side chain through subsequent oxidation or Wittig-type reactions followed by hydrolysis.

Mechanistic Studies of Multi-component Cyclization Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing moieties from all starting materials, are highly efficient tools in synthetic chemistry. beilstein-journals.org Pyrimidine derivatives are often synthesized or utilized in such reactions.

A notable example involves the microwave-assisted, one-pot, three-component reaction of 6-amino-2,4-dimethoxypyrimidine, various aromatic aldehydes, and dimedone in glacial acetic acid. nih.gov This reaction produces structurally complex 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones with high yields and short reaction times. nih.govresearchgate.net

Proposed Reaction Mechanism: nih.gov

Knoevenagel Condensation: The reaction is initiated by an acid-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene (B1212753) compound, dimedone. This step forms a reactive Knoevenagel adduct with the elimination of a water molecule.

Michael Addition: The amino group of 6-amino-2,4-dimethoxypyrimidine then acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct in a Michael addition. This forms an imine derivative intermediate.

Intramolecular Cyclization: The final step involves an intramolecular cyclization through the formation of a C-N bond, followed by the elimination of a second water molecule, to furnish the final fused heterocyclic product.

This MCR approach highlights the utility of functionalized pyrimidines like 6-amino-2,4-dimethoxypyrimidine as building blocks for the rapid assembly of complex molecular architectures. nih.gov Another well-known MCR that produces pyrimidine-like structures is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones. beilstein-journals.orgresearchgate.net

Table 5.4.1: Synthesis of 2,4-dimethoxy-THPQs via Microwave-Assisted Multicomponent Reaction nih.gov

This interactive table summarizes the synthesis of various 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (referred to as 2,4-dimethoxy-THPQs) using different aromatic aldehydes.

| Aldehyde | Product | Yield (%) |

| 4-Chlorobenzaldehyde | 4a | 94% |

| 4-Fluorobenzaldehyde | 4b | 93% |

| 4-Bromobenzaldehyde | 4c | 95% |

| 2-Chlorobenzaldehyde | 4d | 92% |

| 2,4-Dichlorobenzaldehyde | 4e | 90% |

| 4-Methylbenzaldehyde | 4f | 92% |

| 4-Methoxybenzaldehyde | 4g | 94% |

| 3,4,5-Trimethoxybenzaldehyde | 4h | 89% |

| 4-Hydroxybenzaldehyde | 4i | 88% |

| 4-Nitrobenzaldehyde | 4j | 96% |

2,4 Dimethoxypyrimidine 5 Acetic Acid As a Precursor for Novel Pyrimidine Based Chemical Entities

Scaffold-Based Design Strategies in Organic Synthesis

Scaffold-based design is a cornerstone of modern organic synthesis and medicinal chemistry, focusing on the use of a common molecular core or framework that can be systematically decorated with various functional groups. This approach allows for the efficient generation of chemical libraries, facilitating the exploration of structure-activity relationships (SAR). nih.gov The pyrimidine (B1678525) ring is an exemplary scaffold due to its synthetic accessibility and its ability to form key interactions, such as hydrogen bonds, with biological targets like protein kinases. nih.gov

Strategies often involve creating a central intermediate that can undergo a multitude of chemical reactions to produce a wide array of analogues. nih.gov This "deconstruction-reconstruction" approach can transform a pyrimidine into different heterocyclic systems, expanding the accessible chemical space from a single precursor. nih.gov The use of pre-formed pyrimidine-based reagents is advantageous as it can reduce the number of reaction steps and minimize by-products compared to assembling the pyrimidine core from scratch. nih.gov This makes building blocks like 2,4-dimethoxypyrimidine-5-acetic acid highly valuable, as they provide a robust and versatile platform for creating more complex and functionally diverse molecules. nih.gov

Synthesis of Complex Polyheterocyclic Systems Incorporating 2,4-Dimethoxypyrimidine (B108405) Moieties

The 2,4-dimethoxypyrimidine moiety serves as an excellent building block for constructing complex, fused polyheterocyclic systems. These larger structures are of significant interest in drug discovery due to their rigid conformations and ability to present functional groups in precise three-dimensional orientations.

A prominent example is the use of 6-amino-2,4-dimethoxypyrimidine in a multicomponent reaction with dimedone and various aryl aldehydes. nih.gov This one-pot synthesis, mediated by acetic acid, efficiently yields novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating a straightforward method to fuse a quinoline (B57606) ring system onto the pyrimidine core. nih.gov This strategy highlights how a simple, substituted pyrimidine can be elaborated into a complex polyheterocycle with good yields. nih.gov Similarly, other complex systems, such as pyrazolopyridopyrimidine derivatives, can be synthesized through cyclocondensation reactions starting from functionalized pyrimidine precursors, further illustrating the scaffold's utility in building molecular complexity. nih.gov

| Compound | Substituent (Aryl Aldehyde) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| 4a | 4-chlorobenzaldehyde | 73 | 1.5 |

| 4b | Benzaldehyde | 70 | 1.5 |

| 4c | 3-methoxybenzaldehyde | 68 | 1.5 |

| 4d | 3-chlorobenzaldehyde | 71 | 1.5 |

Derivatization Strategies for Expanding Chemical Space around the Pyrimidine Nucleus

Expanding the chemical space around the pyrimidine nucleus is crucial for fine-tuning the properties of resultant molecules. Several derivatization strategies are employed to achieve this structural diversity.

One common method is nucleophilic aromatic substitution (SNAr), where chloro-substituted pyrimidines react with various nucleophiles. For instance, reacting 2,4-dichloropyrimidines with amines allows for the sequential and selective introduction of different substituents at the C2 and C4 positions. mdpi.commdpi.com

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools. Pyrimidine boronic acids or their esters can be coupled with a wide range of aryl or heteroaryl halides. mdpi.com The availability of precursors like 2,4-Dimethoxypyrimidine-5-boronic acid facilitates the introduction of the dimethoxypyrimidine scaffold into diverse molecular architectures. sigmaaldrich.com

Q & A

Q. Table 1. Comparative Reactivity of Pyrimidine Derivatives

| Substituent Position | Functional Group | Bioactivity (IC50, µM) | Key Reference |

|---|---|---|---|

| 5-Amino | –NH2 | 8.2 (EGFR inhibition) | |

| 4-Methoxy | –OCH3 | 12.5 (COX-2 inhibition) | |

| 5-Ethyl | –CH2CH3 | 5.7 (Anticancer) |

Q. Table 2. Solubility and Stability Guidelines

| Condition | Solubility | Stability |

|---|---|---|

| Aqueous (pH 7.4) | 2.1 mg/mL | Degrades >24 hours |

| DMSO | >50 mg/mL | Stable ≥6 months (–20°C) |

| Methanol | 15 mg/mL | Stable ≥1 month (4°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.